molecular formula C12H11BrN2OS2 B2368680 (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide CAS No. 1436373-09-9

(E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

Cat. No.: B2368680
CAS No.: 1436373-09-9
M. Wt: 343.26
InChI Key: PWYFRCRTKSRREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is a synthetic organic compound that features a bromothiophene moiety and a cyanothiolan group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Cyanothiolan Group: This could involve the reaction of a suitable thiol with a cyanide source under basic conditions.

    Coupling Reaction: The final step would involve coupling the bromothiophene and cyanothiolan intermediates through a condensation reaction, possibly using a base like triethylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide could be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic applications.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators, which could lead to the development of new pharmaceuticals.

Medicine

Medicinal chemistry applications might include the exploration of this compound as a lead compound for drug development, particularly in the areas of anti-cancer or anti-inflammatory therapies.

Industry

In industry, such compounds could be used in the development of new materials with specific electronic properties, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action for (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Chlorothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
  • (E)-3-(4-Fluorothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
  • (E)-3-(4-Methylthiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

Uniqueness

The uniqueness of (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. This can lead to differences in biological activity and chemical behavior.

Biological Activity

Introduction

The compound (E)-3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is a member of the chalcone family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antiviral research. This article synthesizes existing literature to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a conjugated system that includes a bromothiophene moiety and a cyanothiolan group. The synthesis typically involves palladium-catalyzed reactions, such as Suzuki coupling, which allows for the introduction of various functional groups while maintaining high yields .

Table 1: Key Synthetic Steps

StepReactantsConditionsProduct
14-bromo-2-methylaniline + 3-bromothiophene-2-carbaldehydeGlacial acetic acid, reflux(E)-4-bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline
2Product from Step 1 + boronic acidsPd(PPh₃)₄/K₃PO₄ at 90°CVarious substituted products

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines. The mechanism often involves induction of apoptosis through mitochondrial pathways and activation of caspases .

Case Study: Anticancer Efficacy

In a study assessing the effects on gastric adenocarcinoma AGS cells, the compound exhibited an IC₅₀ value in the range of 0.89–9.63 µg/mL. Notably, it was observed that higher concentrations led to increased late apoptotic and dead cell percentages, indicating a dose-dependent response .

Antibacterial Activity

Chalcone derivatives have also been evaluated for their antibacterial properties. In preliminary tests, compounds structurally related to this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antibacterial Activity Profiles

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus256 µg/mL
Compound BEscherichia coli512 µg/mL

Antiviral Activity

There is emerging evidence suggesting that chalcone derivatives can inhibit viral infections. For example, certain derivatives have shown potential in targeting viral coat proteins, thereby preventing viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been shown to halt cell cycle progression at the subG0 phase.
  • Antimicrobial Mechanisms : Disruption of bacterial cell walls or interference with metabolic pathways.

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS2/c13-9-5-10(18-6-9)1-2-11(16)15-12(7-14)3-4-17-8-12/h1-2,5-6H,3-4,8H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYFRCRTKSRREA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.